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Compound of Interest

Compound Name: PI5P4Ks-IN-3

Cat. No.: B12384734 Get Quote

For researchers, scientists, and drug development professionals, the quest for potent and

selective kinase inhibitors is a continuous journey. This guide provides a comprehensive

comparison of recently synthesized analogs of PI5P4Ks-IN-3, a covalent inhibitor of

Phosphatidylinositol 5-Phosphate 4-Kinases (PI5P4Ks), with a focus on improved potency and

detailed experimental methodologies.

Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that play a

crucial role in cellular signaling by converting phosphatidylinositol 5-phosphate (PI5P) to

phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). This process is integral to various cellular

functions, including cell growth, proliferation, and survival. Dysregulation of PI5P4K activity has

been implicated in a range of diseases, including cancer, making these enzymes attractive

therapeutic targets.

This guide focuses on the structure-activity relationship (SAR) of a series of covalent pan-

PI5P4K inhibitors, including PI5P4Ks-IN-3 (also referred to as compound 30 in some

literature), and presents a systematic comparison of their potency against different PI5P4K

isoforms.

Comparative Potency of PI5P4Ks-IN-3 and Analogs
The following table summarizes the in vitro inhibitory activity (IC50) of PI5P4Ks-IN-3 and its

analogs against PI5P4Kα and PI5P4Kβ. The data is derived from a structure-activity

relationship study of covalent pan-phosphatidylinositol 5-phosphate 4-kinase inhibitors.[1][2]
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Compound PI5P4Kα IC50 (μM) PI5P4Kβ IC50 (μM)

PI5P4Ks-IN-3 (Compound 30) 1.34 9.9

THZ-P1-2 0.19 ~75% inhibition at 0.7 µM

Analog 6 > 20 > 20

Analog 7 1.8 > 20

Analog 8 0.4 4.5

Analog 9 0.2 1.5

Analog 10 0.3 2.1

Analog 11 0.5 3.2

The PI5P4K Signaling Pathway
PI5P4Ks are key regulators of phosphoinositide signaling, a complex network that governs a

multitude of cellular processes. A critical intersection of this pathway is with the Hippo signaling

pathway, a central regulator of organ size and cell proliferation. The core kinases of the Hippo

pathway, MST1/2, have been shown to phosphorylate and inhibit PI5P4Ks. This interaction

modulates the activity of YAP, a key downstream effector of the Hippo pathway, which is often

dysregulated in cancer.[3][4]
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PI5P4K and Hippo Signaling Intersection.

Experimental Protocols
General Synthesis of PI5P4Ks-IN-3 Analogs
The synthesis of the covalent pan-PI5P4K inhibitors, including PI5P4Ks-IN-3, generally follows

a common synthetic route. The core scaffold is typically assembled through a series of coupling

reactions, followed by the introduction of the acrylamide warhead which is responsible for the

covalent interaction with the target kinase.

A representative synthetic scheme is depicted below. For detailed experimental procedures,

including reaction conditions and characterization of all synthesized compounds, please refer

to the Supporting Information of Manz et al., 2019, ACS Med. Chem. Lett.[1]

Starting Materials Suzuki Coupling Key Intermediate Amide Coupling Final Analog
(e.g., PI5P4Ks-IN-3)
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General synthetic workflow for PI5P4K inhibitors.

In Vitro Kinase Assay (ADP-Glo™ Assay)
The potency of the synthesized inhibitors was determined using a bioluminescence-based in

vitro kinase assay, which measures the amount of ADP produced in the kinase reaction.

Materials:

Recombinant human PI5P4Kα or PI5P4Kβ enzyme

PI5P substrate

ATP

ADP-Glo™ Kinase Assay Kit (Promega)

Test compounds (inhibitors) dissolved in DMSO

Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

Procedure:

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

Reaction Setup: In a 384-well plate, add the following components in order:

Assay buffer

Test compound or DMSO (vehicle control)

PI5P4K enzyme

PI5P substrate

Initiation: Initiate the kinase reaction by adding ATP.

Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 1

hour).
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Termination and ADP Detection:

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

Incubate for 40 minutes at room temperature.

Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a

luminescent signal. Incubate for 30 minutes at room temperature.

Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and

thus reflects the kinase activity. The IC50 values are calculated by plotting the percentage of

inhibition against the logarithm of the inhibitor concentration.

This guide provides a foundational understanding of the current landscape of PI5P4Ks-IN-3
analogs. The provided data and protocols serve as a valuable resource for researchers aiming

to develop more potent and selective inhibitors for this promising therapeutic target.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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